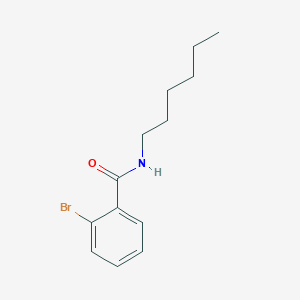

2-bromo-N-hexylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18BrNO |

|---|---|

Molecular Weight |

284.19 g/mol |

IUPAC Name |

2-bromo-N-hexylbenzamide |

InChI |

InChI=1S/C13H18BrNO/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) |

InChI Key |

IPMUKUSNHMTNKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N Hexylbenzamide and Analogous Architectures

Established Synthetic Pathways for Benzamide (B126) Formation

The most traditional and direct method for the synthesis of benzamides involves the formation of an amide bond between a carboxylic acid derivative and an amine. These methods are well-established and widely employed due to their reliability and the ready availability of starting materials.

Acylation Reactions with 2-Bromobenzoic Acid Derivatives and Hexylamine (B90201)

The synthesis of 2-bromo-N-hexylbenzamide can be readily achieved through the acylation of hexylamine with a derivative of 2-bromobenzoic acid. The most common approach involves the use of 2-bromobenzoyl chloride, an activated form of the carboxylic acid. The high reactivity of the acid chloride facilitates nucleophilic attack by the primary amine, hexylamine, to form the desired amide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. core.ac.uk

The general reaction is as follows: BrC₆H₄COCl + CH₃(CH₂)₅NH₂ → BrC₆H₄CONH(CH₂)₅CH₃ + HCl

This method is highly efficient, often proceeding with high yields. For instance, a similar reaction between bromoacetyl bromide and aniline (B41778) in dichloromethane (B109758) with triethylamine as a base results in the formation of 2-bromo-N-phenylacetamide.

Alternatively, 2-bromobenzoic acid itself can be used directly. However, this requires the use of a coupling agent to activate the carboxylic acid, which is discussed in the following section.

Amidation Strategies in the Presence of Activating Agents

Direct amidation of a carboxylic acid with an amine is a more atom-economical approach but is often slow and requires high temperatures. To overcome this, various activating agents, also known as coupling agents, are employed to convert the carboxylic acid into a more reactive intermediate in situ. bath.ac.uk

Commonly used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium (B103445) or uronium salts. bath.ac.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or an activated ester, which is then readily attacked by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling agents to suppress side reactions and reduce racemization in the case of chiral substrates. bath.ac.uk More recently, silicon-based reagents and triarylsilanol molecular catalysts have also been explored for direct amidation reactions. acs.orgresearchgate.netnih.gov

The following table summarizes typical conditions for these established synthetic pathways.

Table 1: Established Synthetic Pathways for Benzamide Formation| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Bromobenzoyl chloride, Hexylamine | Pyridine, Dichloromethane | This compound | core.ac.uk |

| Bromoacetyl bromide, Aniline | Triethylamine, Dichloromethane | 2-Bromo-N-phenylacetamide | |

| Carboxylic acid, Amine | DCC, HOBt | N-Substituted amide | bath.ac.uk |

| Phenylacetic acid, 4-Methylbenzylamine | Tris(p-bromophenyl)silanol, Toluene (reflux) | N-(4-Methylbenzyl)-2-phenylacetamide | acs.orgresearchgate.netnih.gov |

Palladium-Catalyzed Carbonylation and Related Approaches for N-Hexylbenzamide Synthesis

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of amides, offering an alternative to traditional methods. These reactions typically involve the coupling of an aryl halide, carbon monoxide (CO), and an amine, providing a versatile route to a wide range of benzamides. diva-portal.org

Intermolecular Amino- and Alkoxycarbonylation Protocols

Aminocarbonylation involves the palladium-catalyzed reaction of an aryl halide, carbon monoxide, and an amine to directly form an amide. diva-portal.org This three-component reaction is highly atom-economical and allows for significant molecular diversity. For the synthesis of N-hexylbenzamide analogs, an aryl bromide or iodide would be reacted with hexylamine in the presence of a palladium catalyst and a source of carbon monoxide. rsc.org

A related process is alkoxycarbonylation, where an alcohol is used as the nucleophile to form an ester. This can be a two-step route to amides, where the initially formed ester is subsequently converted to the desired amide.

Recent advancements have focused on developing safer and more convenient alternatives to using gaseous carbon monoxide. Solid CO sources, such as molybdenum hexacarbonyl (Mo(CO)₆), or CO-free protocols using formamides as the amide source, have been developed. organic-chemistry.orgacs.org

Catalytic Systems for Carbonylative Amidation

The success of palladium-catalyzed carbonylation reactions hinges on the choice of the catalytic system, which includes the palladium precursor and the supporting ligand. A variety of palladium sources can be used, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.orgresearchgate.net

The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Common ligands include phosphines, such as triphenylphosphine (B44618) (PPh₃) or more bulky and electron-rich phosphines like Xantphos. organic-chemistry.orgresearchgate.net The choice of base, solvent, and reaction temperature are also critical parameters that need to be optimized for a given substrate combination. For example, the aminocarbonylation of aryl bromides often requires higher temperatures and more active catalytic systems compared to the corresponding aryl iodides. acs.org

Visible light-mediated photoredox catalysis has also been applied to carbonylative amidation, allowing for reactions to proceed under milder conditions. chemrxiv.orgnih.gov These systems often employ an iridium photocatalyst in tandem with a palladium catalyst. chemrxiv.orgnih.govbeilstein-journals.org

The table below provides an overview of various catalytic systems used in carbonylative amidation.

Table 2: Catalytic Systems for Carbonylative Amidation| Aryl Halide | Amine | Catalyst System | CO Source | Product | Reference |

|---|---|---|---|---|---|

| Aryl iodide | n-Hexylamine | Pd(PPh₃)₄, Et₃N, Dioxane | Mo(CO)₆ | N-Hexylbenzamide analog | acs.org |

| Aryl bromide | n-Hexylamine | Pd(dppf)Cl₂, Et₃N, Dioxane | Mo(CO)₆ | N-Hexylbenzamide analog | acs.org |

| Aryl iodide/bromide | N-Substituted formamide (B127407) | Pd(OAc)₂, Xantphos, POCl₃ | Formamide | N-Substituted benzamide | organic-chemistry.org |

| Methyl 4-iodobenzoate | Morpholine | [Ir(ppy)₂(dtb-bpy)]PF₆, Pd catalyst | CO gas (25 bar) | 4-(Morpholine-4-carbonyl)benzoate | chemrxiv.orgnih.gov |

| (Hetero)aryl halide | Various amines | Cobalt catalyst, visible light | CO gas | (Hetero)aryl amide | nih.gov |

Copper-Catalyzed Approaches to N-Arylation and Amidation of Benzamides

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and the Goldberg reaction, represent a classical yet continually evolving field for the formation of C-N bonds. nih.govwikipedia.org These methods are particularly useful for the N-arylation of amides and amines, providing a complementary approach to palladium-catalyzed methods.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant progress has been made in developing more efficient catalytic systems that operate under milder conditions. These modern protocols typically employ a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand and a base. capes.gov.bracs.org

A variety of ligands have been shown to be effective, with 1,2-diamines, such as N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine, being particularly prominent. acs.orgorganic-chemistry.org These ligands chelate to the copper center, stabilizing the catalyst and facilitating the cross-coupling process. The choice of base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is also crucial for the reaction's success. capes.gov.bracs.org

The copper-catalyzed amidation of aryl halides is a versatile method that can be applied to a wide range of substrates, including aryl iodides, bromides, and in some cases, even chlorides. capes.gov.bracs.org This allows for the synthesis of N-aryl benzamides from readily available starting materials. For instance, the coupling of an aryl halide with a primary amide like benzamide can be achieved using a CuI/diamine catalyst system. acs.org

The following table summarizes different copper-catalyzed systems for N-arylation and amidation.

Table 3: Copper-Catalyzed Systems for N-Arylation and Amidation| Aryl Halide | Amide/Amine | Catalyst System | Base | Product | Reference |

|---|---|---|---|---|---|

| Aryl iodide/bromide | Primary amides | CuI, N,N'-dimethylethylenediamine | K₃PO₄ | N-Aryl amide | capes.gov.bracs.org |

| Aryl iodide/bromide | Primary amides | CuI, trans-1,2-cyclohexanediamine | K₃PO₄, K₂CO₃, or Cs₂CO₃ | N-Aryl amide | acs.orgorganic-chemistry.org |

| Aryl halides | 8-Aminoquinoline | Copper-mediated (ligand-free) | - | Amides with heterocyclic moieties | rsc.org |

| Aryl iodides | Benzamides | MnF₂/CuI, trans-1,2-diaminocyclohexane | - | N-Aryl benzamides | researchgate.net |

| Aryl halides | Imidazoles | CuI, Benzotriazole | - | N-Aryl imidazoles | researchgate.net |

Strategies for Carbon-Nitrogen Bond Formation in Benzamide Scaffolds

The construction of the amide bond is a cornerstone of organic chemistry, and numerous methods have been developed for this purpose. unimi.itsioc-journal.cn These strategies are broadly applicable to the synthesis of a wide range of amides, including this compound.

Classical approaches often involve the activation of a carboxylic acid, such as 2-bromobenzoic acid, to make it more susceptible to nucleophilic attack by an amine, in this case, hexylamine. This activation can be achieved using a variety of coupling reagents. researchgate.net A common method involves converting the carboxylic acid to a more reactive acyl chloride, often by treatment with thionyl chloride. rsc.org The resulting 2-bromobenzoyl chloride can then react with hexylamine to form the desired amide.

In recent years, there has been a significant push towards developing more sustainable and atom-economical methods for amide bond formation. nih.gov Catalytic direct amidation, where a carboxylic acid and an amine are coupled directly without the need for stoichiometric activating agents, is a particularly attractive approach. researchgate.net While challenges such as high reaction temperatures and the need for water removal persist, ongoing research is focused on developing new catalysts to overcome these limitations.

Cross-dehydrogenative couplings (CDCs) represent another modern approach to C-N bond formation, where a C-H bond and an N-H bond are directly coupled. researchgate.net This strategy avoids the need for pre-functionalized starting materials, offering a more direct route to amides. researchgate.net Additionally, radical decarboxylative C-N bond formation has emerged as a valuable tool, utilizing readily available carboxylic acids as starting materials. mdpi.com

The table below summarizes various approaches to amide bond formation, highlighting the diversity of available methods.

| Method | Description | Key Features | Reference(s) |

| Acid Chloride Formation | Conversion of a carboxylic acid to an acyl chloride, followed by reaction with an amine. | A well-established and reliable method. | rsc.org |

| Coupling Reagents | Use of reagents to activate the carboxylic acid for direct reaction with an amine. | Wide variety of reagents available with different reactivity profiles. | researchgate.net |

| Catalytic Direct Amidation | Direct coupling of a carboxylic acid and an amine using a catalyst. | Atom-economical and environmentally friendly. | researchgate.net |

| Cross-Dehydrogenative Coupling | Direct coupling of a C-H bond and an N-H bond. | Avoids pre-functionalization of starting materials. | researchgate.net |

| Radical Decarboxylative C-N Bond Formation | Formation of a C-N bond via a radical intermediate generated from a carboxylic acid. | Utilizes readily available starting materials. | mdpi.com |

Annulation Reactions Involving Ortho-Halogenated Benzamide Precursors

Ortho-halogenated benzamides, such as 2-bromobenzamide (B1207801) derivatives, are valuable precursors for the synthesis of more complex heterocyclic structures through annulation reactions. These reactions involve the formation of a new ring fused to the benzamide core.

One prominent example is the synthesis of phenanthridinones through the palladium-catalyzed annulation of o-halobenzamides with arynes. nih.govacs.org This method allows for the construction of the phenanthridinone ring system in a single step via the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond. nih.gov The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups. nih.govacs.org

Nickel-catalyzed [4+2] intermolecular annulations of ortho-halobenzamides with alkynes have also been extensively studied for the synthesis of N-substituted isoquinolones. encyclopedia.pubmdpi.com These reactions proceed via the activation of the aryl C-X (where X is a halogen) and N-H bonds. encyclopedia.pub The choice of nickel catalyst and reaction conditions can influence the regioselectivity of the cyclocondensation, particularly with unsymmetrical alkynes. encyclopedia.pubmdpi.com

Furthermore, base-promoted SNAr reactions of ortho-fluorobenzamides with amides, followed by cyclization, provide a transition-metal-free route to quinazolin-4-ones. nih.gov This one-pot protocol is efficient for the synthesis of both 2-substituted and 2,3-disubstituted quinazolin-4-one rings. nih.gov

The following table provides examples of annulation reactions utilizing ortho-halogenated benzamides.

| Reaction Type | Catalyst/Reagent | Product | Reference(s) |

| Palladium-Catalyzed Annulation with Arynes | Palladium catalyst | Phenanthridinones | nih.govacs.org |

| Nickel-Catalyzed [4+2] Annulation with Alkynes | Nickel complex | N-substituted Isoquinolones | encyclopedia.pubmdpi.com |

| Base-Promoted SNAr with Amides | Cs2CO3 | Quinazolin-4-ones | nih.gov |

Rhodium-Catalyzed Oxidative Carbonylation of Benzamides

Rhodium-catalyzed oxidative carbonylation represents a powerful strategy for the functionalization of benzamides through C-H bond activation. rsc.orgnih.govnih.gov This methodology allows for the direct introduction of a carbonyl group at the ortho position of the benzamide ring.

An efficient method for the oxidative carbonylation of aromatic amides to form phthalimides has been developed using a Rh(III) catalyst. rsc.orgnih.gov This reaction proceeds via a C-H/N-H activation pathway and shows a preference for the C-H bonds of electron-rich aromatic amides. rsc.orgnih.gov The process tolerates a variety of functional groups. rsc.orgnih.gov A plausible mechanism involves the N-H metalation of the amide followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.gov Subsequent insertion of carbon monoxide (CO) leads to the formation of the phthalimide (B116566) product. nih.gov

In a related transformation, rhodium catalysis can be employed for the oxidative ortho-acylation of benzamides with aldehydes. acs.org This reaction also proceeds through direct sp2 C-H bond cleavage, yielding ortho-acyl benzamides. acs.org

The table below details key aspects of rhodium-catalyzed oxidative carbonylation of benzamides.

| Catalyst System | Reactant | Product | Key Features | Reference(s) |

| Rh(III) catalyst, Ag(I) oxidant | Carbon Monoxide | Phthalimides | C-H/N-H activation, preference for electron-rich amides. | rsc.orgnih.govnih.gov |

| [Cp*RhCl2]2, AgSbF6, Ag2CO3 | Aldehydes | ortho-Acyl Benzamides | Direct sp2 C-H bond functionalization. | acs.org |

Electrochemical Synthesis and Derivatization Strategies

Electrochemical methods offer a green and efficient alternative for the synthesis and modification of benzamides. uniroma1.itresearchgate.net These techniques utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and simplifying purification processes. uniroma1.it

A two-step electrochemical synthesis of benzamides starting from benzaldehydes has been reported. uniroma1.itresearchgate.net The first step involves the benzoin (B196080) condensation of a benzaldehyde, which can be efficiently carried out in an ionic liquid that acts as both the solvent and a precatalyst. uniroma1.itresearchgate.net The resulting benzoin can then be amidated in the presence of an electrochemically generated superoxide (B77818) anion and an amine to yield the corresponding benzamide. uniroma1.itresearchgate.net

Furthermore, electrochemical methods can be used for the direct C(sp³)–H amidation of benzylic substrates with primary benzamides. nih.govacs.org This approach provides an alternative disconnection for the formation of secondary amides by forming the non-amide N-C bond. nih.govacs.org

Electrochemical reduction provides a facile and efficient method for the debromination of bromo-amides. rsc.org This electro-reductive debrominative hydrogenation allows for the selective removal of a bromine atom from the aromatic ring, replacing it with a hydrogen atom. rsc.org The reaction proceeds via C-Br bond activation and can be performed at room temperature using water as an economical source of hydrogen. rsc.org

This technique is particularly useful for synthesizing deuterated amides by using heavy water (D₂O) as the deuterium (B1214612) source. rsc.org The method exhibits broad functional group compatibility, making it a versatile tool for the late-stage modification of complex molecules. rsc.org The electrocatalytic performance of electrodes like silver has been noted in the reductive dehalogenation of bromophenols, a related class of compounds. researchgate.net

The table below highlights electrochemical approaches for the synthesis and modification of amides.

| Electrochemical Method | Starting Material(s) | Product | Key Features | Reference(s) |

| Two-Step Benzamide Synthesis | Benzaldehyde, Amine | Benzamide | Uses electrochemically generated superoxide. | uniroma1.itresearchgate.net |

| Direct C(sp³)–H Amidation | Benzylic Substrate, Benzamide | Secondary Amide | Forms the non-amide N-C bond. | nih.govacs.org |

| Electro-reductive Debromination | Bromo-Amide | De-brominated Amide | C-Br bond activation, can be used for deuteration. | rsc.org |

Utilizing Advanced Reaction Media and Techniques

The quest for more efficient, sustainable, and scalable synthetic methods has led to the adoption of advanced reaction media and techniques in benzamide synthesis.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for amide synthesis. nih.govcinz.nz These include precise control over reaction parameters such as temperature and residence time, enhanced safety, and improved scalability. nih.govcinz.nz

The formation of amide bonds from carboxylic acids and amines can be efficiently performed in a flow system. nih.gov For instance, a solvent-free protocol for the continuous flow synthesis of amides at room temperature has been developed using EDC·HCl as the coupling reagent in a screw reactor. rsc.org This method allows for high conversion rates with short residence times. rsc.org

Flow chemistry is also particularly well-suited for reactions involving highly reactive intermediates, such as acid chlorides. cinz.nz By using stacked coil reactors with efficient cooling, the formation of the acid chloride and its subsequent reaction with an amine can be precisely controlled, minimizing side reactions and allowing for the use of stoichiometric amounts of reagents. cinz.nz The generation of organosodium compounds in flow and their subsequent reaction with Weinreb amides to produce ketones is another example of the utility of this technology. acs.org

The table below summarizes some applications of flow chemistry in amide synthesis.

| Flow Chemistry Application | Reaction Type | Key Advantages | Reference(s) |

| Continuous Amide Synthesis | Direct amidation with EDC·HCl | Solvent-free, room temperature, high conversion. | rsc.org |

| Acid Chloride Mediated Coupling | Amide formation via acid chloride | Precise temperature control, minimized side reactions, improved stoichiometry. | cinz.nz |

| Generation of Reactive Intermediates | Synthesis of organosodium reagents | Controlled generation and immediate use of unstable reagents. | acs.org |

Reactivity and Reaction Mechanisms of 2 Bromo N Hexylbenzamide

Mechanistic Investigations of Carbon-Bromine Bond Activation

The carbon-bromine (C-Br) bond in 2-bromo-N-hexylbenzamide is a key site of reactivity. Its activation, often facilitated by transition metal catalysts, can proceed through various mechanistic pathways, including reductive elimination and the formation of radical intermediates.

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a new bond between two ligands on a metal center, which is subsequently released from the metal. In the context of this compound, this pathway is crucial for C-C and C-N bond-forming reactions.

Palladium-catalyzed reactions are a prime example. The catalytic cycle typically begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. chemrxiv.org This intermediate can then undergo further reactions, such as coupling with another organic fragment. The final step is often a reductive elimination from the Pd(II) or a higher oxidation state like Pd(IV), which regenerates the Pd(0) catalyst and forms the desired product. nih.govacs.org For instance, in C-N bond formation, a palladium amido complex can undergo reductive elimination to form the N-arylated product. researchgate.net The efficiency of this step can be influenced by various factors, including the nature of the ligands on the palladium and the presence of additives. Lewis acids, for example, have been shown to accelerate C-N bond-forming reductive elimination from heteroarylpalladium amido complexes by coordinating to the heteroaryl nitrogen. researchgate.net

Similarly, nickel catalysts can facilitate reductive elimination. Nickel's lower reduction potential and smaller atomic radius compared to palladium can lead to faster reductive elimination kinetics. uzh.ch This process is central to reactions like the hydroarylation of isocyanates, where a Ni(II)-isocyanate complex undergoes reductive elimination to form the final amide product. uzh.ch

Radical Intermediates in Catalytic Processes

An alternative pathway for C-Br bond activation involves the generation of radical intermediates. These highly reactive species can participate in a variety of bond-forming reactions.

One method to generate aryl radicals from aryl halides is through visible light photoredox catalysis. core.ac.uk In this process, a photocatalyst, upon absorbing light, can become a potent reductant capable of transferring an electron to the aryl halide. This results in the cleavage of the C-Br bond and the formation of an aryl radical. This radical can then be trapped by various coupling partners.

Cobalt-based metalloradical catalysis also utilizes radical intermediates. organic-chemistry.org In these systems, a cobalt(II) complex can react with a substrate to form a radical intermediate. nih.govuva.nl For instance, in the context of C-H amination, a cobalt(III) nitrene radical can be formed, which then abstracts a hydrogen atom to generate a carbon-centered radical, leading to subsequent C-N bond formation. nih.govuva.nl The involvement of alkyl radicals in copper-catalyzed reactions has also been demonstrated. For example, the reaction of cyclohexane (B81311) with benzamide (B126) in the presence of CBr4, catalyzed by copper, proceeds through an alkyl radical intermediate, leading to the formation of bromocyclohexane. escholarship.org

Ortho-Directed Reactivity in Aromatic Substitution

The amide group in this compound can act as a directing group in aromatic substitution reactions, facilitating reactions at the ortho position. organic-chemistry.org This is a powerful strategy for the regioselective functionalization of the benzene (B151609) ring.

This ortho-directing effect is often exploited in directed ortho-metalation (DoM) reactions. organic-chemistry.orgharvard.edu In this process, a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, is used to deprotonate the aromatic ring at the position ortho to the directing group. organic-chemistry.orguwindsor.ca The amide group chelates to the lithium cation, increasing the kinetic acidity of the ortho proton and directing the metalation to that site. The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the ortho position. organic-chemistry.orguwindsor.ca

However, the presence of the bromine atom introduces a competing pathway: metal-halogen exchange. With organolithium reagents, especially n-butyllithium, the exchange of the bromine atom for lithium can be faster than ortho-deprotonation. uwindsor.ca This can be used to advantage to generate the aryllithium species at the position of the bromine atom.

The amide group can also direct nucleophilic aromatic substitution (SNAr) reactions. In a discovered "directed SNAr" reaction, the amide group in ortho-iodobenzamides facilitates the substitution of the iodine with an amine nucleophile, even without a strong electron-withdrawing group on the aromatic ring. rsc.org This suggests that the amide group can play a role in activating the ortho position towards nucleophilic attack.

Intramolecular Cyclization and Heterocycle Formation

The structure of this compound, with a bromine atom ortho to an N-hexylamido group, is well-suited for intramolecular cyclization reactions to form various heterocyclic compounds.

Synthesis of Quinazolinone Derivatives from Halogenated Benzamides

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. nih.gov One common synthetic route to quinazolinones involves the intramolecular cyclization of ortho-substituted benzamides. This compound can serve as a precursor for such transformations.

Copper-catalyzed reactions are frequently employed for the synthesis of quinazolinones from halogenated benzamides. researchgate.netorganic-chemistry.org For instance, 2-bromobenzamides can undergo a domino cascade process involving self-condensation to form 2-substituted 4(3H)-quinazolinones. researchgate.net Another approach involves the copper-catalyzed coupling of o-bromobenzamides with amides like formamide (B127407) to yield 3-substituted quinazolinones. organic-chemistry.org A one-pot copper-catalyzed reaction of 2-iodobenzamide (B1293540) derivatives with various amines can lead to the formation of 2,3-disubstituted quinazolinone derivatives through an Ullman coupling followed by intramolecular C-H amidation. researchgate.net

Pathways to Benzisoselenazole and Benzisothiazole Derivatives

The ortho-bromo-N-substituted benzamide scaffold is also a key starting point for the synthesis of selenium- and sulfur-containing heterocycles like benzisoselenazoles and benzisothiazoles.

The synthesis of benzisoselenazol-3(2H)-ones, such as the antioxidant drug Ebselen, can be achieved from N-substituted 2-bromobenzamides. One method involves ortho-lithiation of the N-substituted benzamide followed by reaction with elemental selenium and an oxidant like copper bromide. researchgate.net Alternatively, copper-catalyzed direct selenation of substituted 2-bromo-N-phenylbenzamide with elemental selenium powder can yield isoselenazolones through C-Se and Se-N bond formation. researchgate.net Radical-mediated intramolecular homolytic substitution is another pathway, where irradiation of precursors derived from 2-(benzylseleno)-N-hexylbenzamide leads to the formation of 1,2-benzisoselenazol-3(2H)-ones. acs.org

Similarly, benzisothiazole derivatives can be synthesized from 2-bromobenzamides. A copper-mediated reaction of 2-halobenzamides with elemental sulfur provides access to N-substituted benzo[d]isothiazolones. arkat-usa.orgresearchgate.net This reaction is believed to proceed through the formation of a ligand-copper-amide nitrogen complex, followed by sulfur insertion. researchgate.net

Transamidation and Esterification Reactions via C-N Bond Cleavage

The transformation of amides into other amides (transamidation) or esters (esterification) is a synthetically valuable process that typically requires the activation and cleavage of the highly stable amide C-N bond. For a secondary amide like this compound, these reactions represent a powerful method for modifying its structure and synthesizing new derivatives. The reactivity in these transformations is influenced by the nature of the substituents on both the acyl and the nitrogen portions of the amide.

Research into related amide structures demonstrates that C-N bond cleavage for transamidation and esterification can be achieved, often with the aid of metal catalysts or by activating the amide nitrogen with an electron-withdrawing group. sioc-journal.cn The stability of the amide bond is largely due to the resonance between the nitrogen lone pair and the carbonyl group, which gives the C-N bond partial double-bond character. sioc-journal.cn Overcoming this stability is the key challenge in these reactions.

Transamidation: The direct exchange of the N-hexyl group in this compound with another amine is a challenging transformation. However, studies on similar N-substituted amides have established effective protocols. Zinc-catalyzed transamidation has been demonstrated for N-benzoyl cytosine, where the C-N bond is cleaved and reacts with various aliphatic or aromatic amines in the presence of zinc triflate and a peroxide. rsc.org Palladium catalysts have also been employed to activate the C-N bond of tertiary amides for reaction with tertiary amines. rsc.org

A significant advancement involves the use of N-activated amides. For instance, N-benzyl-N-Boc-amides have been shown to undergo transamidation under transition-metal-free conditions. sioc-journal.cn In these systems, the electron-withdrawing tert-butoxycarbonyl (Boc) group on the nitrogen atom reduces the resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an incoming amine. Studies on a range of para-substituted N-benzyl-N-Boc-arylamides, including those with bromo groups, showed they underwent transamidation in good yields. sioc-journal.cn This suggests that this compound, if appropriately N-activated (e.g., by conversion to an N-Boc derivative), could serve as a substrate for similar transformations.

Esterification: The conversion of amides to esters via C-N bond cleavage is another important synthetic route. This reaction can be catalyzed by various transition metals. Nickel-catalyzed systems, for example, have been developed for the conversion of amides to esters. google.com Zinc-catalyzed esterification of N-benzoyl cytosine with various alcohols has also been shown to proceed efficiently. rsc.org These reactions highlight the feasibility of cleaving the C-N bond and forming a C-O bond in the presence of a suitable catalyst and alcohol nucleophile.

The table below summarizes findings from related systems, which can provide insight into the potential reaction conditions for this compound.

Table 1: Representative Conditions for Transamidation and Esterification of Amides This table is based on data for related amide compounds, not specifically this compound.

| Reaction Type | Amide Substrate Type | Catalyst/Reagent | Nucleophile | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Transamidation | N-benzoyl cytosine | Zinc triflate, DTBP | Aliphatic/aromatic amines | Not specified | Efficient C–N bond cleavage and re-formation. | rsc.org |

| Transamidation | Tertiary amides | PdCl2, KI, NH4Cl, DTBP | Tertiary amines | Anisole, 100 °C | Activation of C-N bond of tertiary amines for reaction. | rsc.org |

| Transamidation | N-benzyl-N-Boc-arylamides (including bromo-substituted) | None (Metal-free) | Amines (e.g., pyrrolidine) | Toluene, reflux | N-Boc activation facilitates reaction; tolerates bromo-substituents. | sioc-journal.cn |

| Esterification | N-benzoyl cytosine | Zinc triflate, DTBP | Alcohols | Not specified | Successful conversion of amide to ester via C-N cleavage. | rsc.org |

| Esterification | Primary amides | Sc(OTf)2 | Alcohols | 100-125 °C | Catalytic cleavage with stoichiometric alcohol amounts. | google.com |

Chelation Behavior and Ligand Interactions

Coordination Modes: The most common mode of coordination for benzamides is through the carbonyl oxygen atom, which acts as a monodentate ligand. libretexts.org In this scenario, the oxygen donates a pair of electrons to a metal center. It is also possible for the molecule to act as a bridging ligand between two metal centers, although this is less common for simple benzamides.

The bromine atom at the ortho position introduces another potential coordination site. Halogen atoms can coordinate to metal centers, acting as "halo" ligands (e.g., "bromo" ligand). libretexts.org Chelation, the binding of a single ligand to a central metal atom at two or more points, could occur if both the carbonyl oxygen and the ortho-bromine atom bind to the same metal center. This would form a five-membered chelate ring, a stable arrangement in coordination chemistry. The feasibility of this bidentate (O, Br) chelation would depend on the specific metal ion, its preferred coordination geometry, and the steric constraints of the ligand.

Ligand Interactions in Similar Systems: While specific studies on the chelation behavior of this compound are not readily available, research on analogous molecules provides valuable insights. For example, studies on aminobenzamide-aminonaphthalimide dyads have shown that the amide and amine moieties can work cooperatively to coordinate with metal ions like Cu²⁺ and Hg²⁺. rsc.org This demonstrates the ability of amide-containing structures to participate in complex ligand-metal interactions.

Furthermore, the synthesis of ruthenium complexes with amide-containing ligands for catalysis highlights the importance of the amide group in stabilizing metal centers. arabjchem.org In some catalytic cycles, the cleavage of the C-N bond is promoted by the metal center to which the amide is coordinated. arabjchem.org Research on new pyrimidine (B1678525) and pyridine (B92270) amide derivatives shows that the presence of adjacent nitrogen atoms confers chelating activity. nih.gov By analogy, the proximate arrangement of the carbonyl oxygen and the ortho-bromine in this compound presents a potential chelating framework.

The table below details ligand interactions in related chemical systems that feature amide or bromo functionalities.

Table 2: Ligand Interactions in Amide- and Bromo-Containing Compounds This table presents data from related compounds to infer the potential behavior of this compound.

| Compound Type | Metal Ion/System | Key Interaction Details | Reference |

|---|---|---|---|

| Aminobenzamide-aminonaphthalimide dyads | Cu2+, Hg2+ | Cooperative coordination involving both the aminobenzamide and aminonaphthalimide moieties. | rsc.org |

| N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide | KAS III enzyme active site | Exhibits high binding affinity through hydrogen bond interactions. | zhaojgroup.com |

| Amide-containing ligands | Ruthenium | Amide group coordinates to the metal center, sometimes leading to C-N bond cleavage in catalytic cycles. | arabjchem.org |

| 2-Halo-benzamides | Copper(I) catalyst | A proposed mechanism involves the formation of a ligand-copper-amide nitrogen complex. | researchgate.net |

| General Coordination Complexes | Various Metals | Anionic ligands with "bromo" name for Br- and neutral ligands like amides coordinate to metal centers. | libretexts.org |

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 2 Bromo N Hexylbenzamide

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the structural intricacies of 2-bromo-N-hexylbenzamide. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic nature can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural analysis of amide derivatives like this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. libretexts.org

In the ¹H NMR spectrum of a related compound, 2-bromo-N-phenylacetamide, run in DMSO-d₆, distinct signals corresponding to the amide proton and aromatic protons are observed. researchgate.net For N-alkylbenzamides, the chemical shifts of the N-H and α-CH protons are of particular interest. researchgate.net In this compound, the protons on the hexyl chain would exhibit characteristic splitting patterns based on their proximity to the nitrogen atom and adjacent methylene (B1212753) groups. The aromatic protons on the brominated benzene (B151609) ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting pattern influenced by the bromine substituent. libretexts.org The N-H proton signal would likely appear as a broad singlet, its chemical shift sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group is typically observed in the range of 165-170 ppm. dergipark.org.tr The carbons of the aromatic ring would show distinct signals, with the carbon atom bonded to the bromine atom experiencing a characteristic shift. The carbons of the hexyl chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C-H) | 7.0 - 7.8 | Multiplet |

| Amide (N-H) | ~8.0 - 8.5 | Broad Singlet |

| Methylene (α to N) | ~3.2 - 3.4 | Triplet |

| Methylene (hexyl chain) | ~1.2 - 1.6 | Multiplet |

| Methyl (hexyl chain) | ~0.8 - 0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-Br) | 115 - 125 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-C=O) | 135 - 140 |

| Methylene (α to N) | ~40 |

| Methylene (hexyl chain) | 22 - 32 |

| Methyl (hexyl chain) | ~14 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

The fragmentation of N-alkylbenzamides often involves cleavage of the C-N bond and the alkyl chain. arizona.edu For this compound, key fragmentation pathways would likely include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an alkyl radical.

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen, resulting in the elimination of a neutral alkene molecule.

Cleavage of the amide bond: This can lead to the formation of the benzoyl cation or the N-hexylaminyl radical.

The mass spectrum of the related compound N-hexylbenzamide shows characteristic fragments that aid in its identification. nih.gov The presence of the bromine atom in this compound would further influence the fragmentation, with the potential loss of a bromine radical or HBr.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formation Pathway |

| 283/285 | [M]⁺ | Molecular Ion |

| 183/185 | [BrC₆H₄CO]⁺ | Cleavage of the C-N bond |

| 155/157 | [BrC₆H₄]⁺ | Loss of CO from the benzoyl cation |

| 102 | [C₆H₅CO]⁺ (from potential debromination) | Loss of Br from the benzoyl cation |

| 86 | [C₆H₁₂N]⁺ | α-cleavage of the hexyl group |

| 57 | [C₄H₉]⁺ | Fragmentation of the hexyl group |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. rsc.org For this compound, these techniques can confirm the presence of the amide and aromatic functionalities.

The IR spectrum of an amide is characterized by several distinct absorption bands. iitm.ac.in The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. core.ac.uk The C=O stretching vibration, known as the Amide I band, is a strong absorption that occurs in the range of 1630-1680 cm⁻¹. researchgate.netresearchgate.net The N-H bending vibration, or Amide II band, is found between 1510 and 1580 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. nih.gov The C-Br stretching vibration would be found in the lower frequency "fingerprint" region of the spectrum.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the C-C bonds of the aromatic ring often give rise to strong Raman signals. spectroscopyonline.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amide | N-H stretch | 3300 - 3500 | 3300 - 3500 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |

| Amide | N-H bend (Amide II) | 1510 - 1580 | 1510 - 1580 |

| Aromatic | C-H stretch | > 3000 | > 3000 |

| Aromatic | C=C stretch | 1450 - 1600 | 1450 - 1600 |

| Aliphatic | C-H stretch | 2850 - 2960 | 2850 - 2960 |

| Halogen | C-Br stretch | 500 - 600 | 500 - 600 |

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. dergipark.org.tr The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the benzoyl chromophore. The presence of the bromine substituent and the N-hexylamide group can influence the position and intensity of these absorption bands.

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. While not all benzamides are fluorescent, substitution on the aromatic ring can in some cases lead to emissive properties. The study of related bromobenzamide derivatives can offer insights into the potential fluorescence behavior of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While GC-MS can be used to analyze the purity of this compound, it is also particularly useful for analyzing the products of its thermal decomposition (pyrolysis). nih.gov

Pyrolysis of N-alkylbenzamides can lead to the formation of various smaller, volatile molecules. lsu.edu The GC separates these pyrolysates based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for their identification. The analysis of the pyrolysates can provide valuable information about the thermal stability and decomposition pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of synthetic compounds like this compound. Unlike conventional mass spectrometry that provides nominal mass, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.commdpi.com This precision allows for the determination of a molecule's exact mass, which is instrumental in deducing its elemental formula. spectroscopyonline.com

The utility of exact mass measurement is evident when distinguishing between molecules that share the same nominal mass but have different elemental compositions. For instance, cysteine (C₃H₇NO₂S) and benzamide (B126) (C₇H₇NO) both have a nominal mass of 121, but their exact masses are 121.0196 and 121.0526, respectively, allowing for their clear differentiation via HRMS. bioanalysis-zone.com This capability is indispensable for confirming the identity of a target compound and identifying unknown byproducts or metabolites. bioanalysis-zone.com

In the analysis of this compound (C₁₃H₁₈BrNO), HRMS would be used to verify its elemental composition. The theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The experimentally measured mass from an HRMS instrument, typically using an electrospray ionization (ESI) source, is then compared against this theoretical value. mdpi.com A close match, usually within a 5 ppm error margin, provides strong evidence for the proposed chemical formula. acs.org

The table below illustrates how HRMS data is used to confirm the elemental composition of various benzamide derivatives by comparing calculated and found mass values.

Table 1: Representative HRMS Data for Benzamide Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(p-tolyl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide | C₂₉H₂₇N₅O₅S | 558.1806 | 558.1804 | nih.gov |

| N,N'-(1,3-Phenylene)bis(3,5-dimethoxybenzamide) | C₂₄H₂₅N₂O₆⁺ | 437.1707 | 437.1714 | mdpi.com |

| N,N'-(1,3-Phenylene)bis(3-methoxybenzamide) | C₂₂H₂₁N₂O₄⁺ | 377.1496 | 377.1503 | mdpi.com |

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide | C₂₄H₂₃N₅O₅S | 494.1493 | 494.1505 | nih.gov |

Furthermore, the isotopic pattern of bromine is a key diagnostic feature in the mass spectrum of this compound. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Consequently, any molecular ion or fragment containing a bromine atom will manifest as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2). This characteristic "M+2" peak is a definitive marker for the presence of bromine in the structure. docbrown.info

X-ray Crystallography as a Method for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By directing X-rays at a single crystal of a compound, a unique diffraction pattern is generated. This pattern is then mathematically decoded to build a model of the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles of the molecule. anton-paar.com

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides significant insight into the likely solid-state conformation. Studies on other N-hexylbenzamide and bromobenzamide derivatives reveal key structural motifs. For example, the crystal structure of N-hexyl-3,4-dihydroxybenzamide shows that the hexyl chain adopts an extended conformation. iucr.orgresearchgate.net In this related structure, the amide group is inclined relative to the benzene ring. iucr.org

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. In benzamide derivatives, hydrogen bonds involving the amide N-H donor and the carbonyl O acceptor are common, often linking molecules into chains or more complex networks. science.gov In the case of this compound, in addition to potential N-H···O hydrogen bonds, non-covalent interactions involving the bromine atom, such as C═O···Br interactions, could play a significant role in the crystal assembly, as has been observed in other brominated amides. acs.org

The table below presents typical crystallographic data obtained from X-ray analysis of related benzamide compounds, illustrating the type of precise structural information yielded by this method.

Table 2: Representative Crystallographic Data for Benzamide Derivatives

| Parameter | 2-Bromobenzamide (B1207801) nih.gov | N-Hexyl-3,4-dihydroxybenzamide iucr.org |

|---|---|---|

| Molecular Formula | C₇H₆BrNO | C₁₃H₁₉NO₃ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P 1 21/n 1 | P-1 |

| a (Å) | 5.0263 | 5.2542 |

| b (Å) | 10.9683 | 10.374 |

| c (Å) | 13.3113 | 11.341 |

| α (°) | 90 | 98.79 |

| β (°) | 93.465 | 98.44 |

| γ (°) | 90 | 99.59 |

| Volume (ų) | 731.43 | 592.5 |

| Z | 4 | 2 |

The precise data from X-ray crystallography provides unequivocal proof of structure and allows for a detailed understanding of the intermolecular forces that govern the solid-state properties of the material.

Theoretical and Computational Chemistry Studies of 2 Bromo N Hexylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Although specific DFT studies on 2-bromo-N-hexylbenzamide are not widely available, analysis of related brominated aromatic compounds and N-alkylbenzamides provides a strong basis for understanding its properties. bhu.ac.inresearchgate.net

DFT calculations on analogous molecules, such as 2-bromo-2-methyl-1-phenylpropan-1-one, reveal key electronic parameters. journalijar.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical activity; a smaller gap suggests higher reactivity. journalijar.com For a related bromo-substituted compound, the HOMO is primarily located over the oxygen, bromine, and adjacent ring atoms, while the LUMO is localized on atoms attached to the oxygen and bromine. journalijar.com This distribution indicates that these regions are the most probable sites for electrophilic and nucleophilic attacks, respectively.

The electronic properties of this compound can be inferred from these findings. The presence of the bromine atom and the amide group influences the electron density distribution across the molecule. The molecular electrostatic potential (MESP) map, another tool derived from DFT calculations, helps visualize the charge distribution and predict sites for intermolecular interactions. bhu.ac.in In similar molecules, positive electrostatic potential is typically found near hydrogen atoms, indicating their susceptibility to nucleophilic attack. bhu.ac.in

Natural Bond Orbital (NBO) analysis provides further details on intramolecular interactions and charge delocalization. researchgate.net For instance, in related structures, a low stabilization energy between carbon-bromine bonds has been observed, which is reflected in the Localized Orbital Locator (LOL) analysis. journalijar.com These computational tools collectively provide a comprehensive picture of the electronic landscape of this compound.

Table 1: Calculated Electronic Properties of an Analogous Brominated Aromatic Ketone

| Property | Value |

| HOMO Energy | -7.254 eV |

| LUMO Energy | -2.270 eV |

| HOMO-LUMO Energy Gap | 4.984 eV |

Data extrapolated from a study on 2-bromo-2-methyl-1-phenylpropan-1-one, which serves as a model for understanding the electronic properties of this compound. journalijar.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific MD studies on this compound are not documented, research on similar N-alkyl amides and benzamide (B126) derivatives provides valuable insights. mdpi.com For instance, in a study of related pyrimidine (B1678525) and pyridine (B92270) amide derivatives, MD simulations were used to evaluate the stability of ligand-protein complexes, demonstrating how the alkyl chain contributes to binding. mdpi.com The root-mean-square deviation (RMSD) of both the protein's alpha-carbons and the ligand were calculated to assess structural conformational changes and the stability of the ligand within binding pockets. mdpi.com

For this compound, the hexyl group's flexibility would lead to a range of possible conformations. The disorder of the N-hexyl group has been noted as a factor that can hinder the precise analysis of intermolecular interactions in the crystalline state of related compounds like cyclic tri(N-hexylbenzamide). acs.org MD simulations can help to model this disorder and predict the most stable conformations and their relative energies. These simulations can also reveal how intermolecular interactions, such as hydrogen bonding involving the amide group and halogen bonding involving the bromine atom, influence the conformational landscape.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is essential for elucidating reaction mechanisms and identifying transition state structures, which are critical for understanding the kinetics and thermodynamics of chemical reactions. For N-alkylbenzamides, these models have been used to study reactions such as C(sp³)–H bond functionalization. bhu.ac.inmdpi.com

In studies of visible-light-induced dual catalysis for the amination and alkenylation of N-alkyl benzamides, DFT calculations have been employed to investigate the critical reaction steps. bhu.ac.inmdpi.com These calculations help to propose reaction pathways, such as a synergistic photo- and organocatalytic process, and to clarify the occurrence of chain processes. bhu.ac.inmdpi.com

For this compound, quantum chemical modeling could be used to explore various potential reactions. For example, the bromine atom can participate in substitution or coupling reactions, while the amide linkage can undergo hydrolysis. Modeling these reactions would involve locating the transition state structures and calculating their energies to determine the activation barriers. This information is invaluable for predicting reaction outcomes and optimizing reaction conditions.

Prediction of Molecular Assembly and Supramolecular Interactions

The prediction of molecular assembly and supramolecular interactions is a key area of computational chemistry that helps in understanding how molecules organize in the solid state, which is fundamental for materials science and crystal engineering.

Investigation of Halogen Bonding (Br···O) Interactions in Crystalline Phases

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. In the context of this compound, the bromine atom can form halogen bonds with Lewis bases, such as the oxygen atom of the carbonyl group in a neighboring molecule (Br···O).

Table 2: Geometric Parameters of C═O···Br Interactions in Related Brominated Amides

| Crystal Form | Interaction | C═O···Br Angle (°) |

| Racemic | Inter-layer | 103.7(2) |

| Chiral | Inter-layer | 142.4(6) |

Data from a study on a cyclic triamide of 2,5-dibromo-4-ethylaminobenzoic acid, illustrating the role of halogen bond geometry in chiral assembly. acs.org

Chiral Assembly and Packing of Amide Derivatives

The way chiral molecules pack in a crystal is determined by a subtle balance of intermolecular forces. For amide derivatives, both hydrogen bonding (N–H···O=C) and, in the case of this compound, halogen bonding play a role. The interplay between these interactions dictates the final supramolecular architecture.

Research on the crystal structure of racemic cyclic tri(N-hexylbenzamide) has shown that the N-hexyl group can be disordered, which complicates the detailed analysis of intermolecular packing. acs.org However, studies on analogous systems with shorter alkyl chains have provided clearer insights into how these molecules assemble. It has been observed that C═O···Br interactions can lead to the formation of homochiral layered structures. acs.org The difference in packing between racemic and chiral crystals of a related brominated amide was attributed to the nature of the halogen bonds, which formed either heterochiral dimers or homochiral helical chains. acs.org

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

In silico methods provide a rapid and cost-effective way to predict the chemical reactivity and selectivity of molecules. These computational tools are widely used in drug discovery and materials science to screen large numbers of compounds and prioritize them for synthesis and experimental testing.

For this compound, various in silico models could be applied. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can predict the most likely sites for electrophilic, nucleophilic, and radical attack. journalijar.com These predictions are based on the changes in electron density when an electron is added to or removed from the molecule.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed for a series of related benzamides to predict their biological activity or other properties. While a specific QSAR model for this compound may not exist, the principles can be applied by correlating computed molecular descriptors with experimentally determined activities of analogous compounds. For example, in the development of cholinesterase inhibitors, in silico studies, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, were crucial in identifying promising candidates among pyrimidine and pyridine amide derivatives. mdpi.com

Applications of 2 Bromo N Hexylbenzamide in Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-Bromo-N-hexylbenzamide serves as a crucial intermediate in the synthesis of more complex molecular architectures. The presence of the bromine atom on the benzoyl group allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Research has shown that related 2-bromobenzamide (B1207801) structures are pivotal in constructing molecules with significant biological activity. For instance, they are used as building blocks for kinase inhibitors, a class of molecules that are important targets in cancer therapy and other diseases. nih.govgoogle.comnih.gov The general strategy involves using the bromo-substituted ring as a handle for introducing further complexity. The N-hexyl group, while not always directly involved in the primary reaction, modulates the solubility and steric properties of the intermediate and the final product, which can be critical for both reaction efficiency and the biological activity of the target molecule.

Palladium-catalyzed reactions, in particular, highlight the importance of this intermediate. The development of specialized phosphine (B1218219) ligands has enabled the efficient coupling of aryl bromides with a wide array of partners, including amines, boronic acids, and alkenes. mit.edursc.orguwindsor.ca this compound is an ideal substrate for such transformations, providing a gateway to a diverse range of substituted benzamide (B126) derivatives that are otherwise difficult to synthesize.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki Coupling | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Alkenyl-substituted N-hexylbenzamide |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl-substituted N-hexylbenzamide |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | Amino-substituted N-hexylbenzamide |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst, Base | Alkynyl-substituted N-hexylbenzamide |

This table presents typical transformations for which this compound can serve as an intermediate.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and natural products. uou.ac.in this compound is a valuable precursor for synthesizing certain classes of N-containing heterocycles.

One of the most notable applications is in the synthesis of phenanthridinones through intramolecular C-H activation. In a palladium-catalyzed process, the amide nitrogen directs the activation of a C-H bond on an N-aryl substituent, which then couples with the carbon bearing the bromine atom, leading to cyclization. While the canonical example involves an N-phenyl group, similar intramolecular cyclizations can be envisioned for other N-substituted benzamides. nih.gov For this compound, while the alkyl chain lacks an aromatic C-H bond for this specific transformation, the core 2-bromobenzamide structure is central to related cyclizations. For example, it can be a key component in multi-step syntheses that first modify the N-hexyl group or use it as a scaffold to build up a structure that can later undergo cyclization.

The synthesis of N-substituted phenanthridinones from related 2-bromobenzamides demonstrates the utility of this class of compounds in creating complex heterocyclic systems. nih.gov The reaction involves a formal redox-neutral dimerization and deamidation process, showcasing the complex reaction networks that can be accessed from simple starting materials like 2-bromobenzamides. nih.gov

| Starting Material (Analogue) | Reaction | Catalyst/Reagents | Product (Heterocycle) | Reference |

| 2-bromo-N-phenylbenzamide | Intramolecular C-H Activation/Annulation | Pd(OAc)₂, dppe, Base | N-phenyl phenanthridinone | nih.gov |

| 2-bromo-N-methylbenzamide | Photocatalytic Reductive C-C Coupling | NC3 catalyst, DIPEA | Dihydro-phenanthridinone derivative | rsc.org |

This table illustrates the synthesis of heterocyclic compounds from analogues of this compound.

Applications in Polymer Chemistry

While direct applications of this compound as a monomer or linker in polymer chemistry are not extensively documented in the available literature, the structural motifs it contains are relevant to materials science. beilstein-journals.org Benzamide functional groups can impart desirable properties to polymers, such as thermal stability and specific intermolecular interactions through hydrogen bonding.

Analogous compounds have found use in the synthesis of conjugated polymers for electronic applications. For example, 4-hexylbenzamide has been used in the synthesis of dithieno[3,2-b:2',3'-d]pyrrole (DTP), a building block for low band-gap polymers used in organic electronics. researchgate.net The hexyl group in these cases enhances the solubility of the resulting polymers, which is crucial for processing and device fabrication. The bromine atom in this compound could potentially be converted into a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group) or used as a site for post-polymerization modification. However, specific examples of this compound being used in this capacity are not prominent.

Development of Novel Catalytic Ligands and Supports

This compound is typically the substrate in a catalytic reaction rather than a component of the catalyst itself. However, the study of its reactions is crucial for the development of new and improved catalysts. The efficiency of cross-coupling reactions involving substrates like this compound is highly dependent on the nature of the ligand coordinated to the metal center (usually palladium). mit.edumdpi.com

Researchers develop novel ligands, such as advanced N-heterocyclic carbenes (NHCs) or bulky biaryl phosphines, to improve the scope, efficiency, and functional group tolerance of these reactions. nih.govsolvias.com The successful coupling of challenging substrates, including sterically hindered or electronically deactivated aryl bromides, drives ligand innovation. mit.edu Therefore, this compound and its analogues serve as benchmark substrates to test the efficacy of newly developed catalytic systems. The insights gained from how these substrates interact with a catalyst can inform the design of more robust and versatile ligands for a broader range of chemical transformations. mit.edunih.gov

Structure Reactivity Relationships and Design Principles

Influence of the Hexyl Chain on Molecular Conformation and Intermolecular Interactions

The N-hexyl group, a six-carbon alkyl chain, imparts significant conformational flexibility to the 2-bromo-N-hexylbenzamide molecule. Unlike rigid structures, this aliphatic chain can adopt numerous spatial arrangements through rotation around its carbon-carbon single bonds, leading to various conformers, such as the extended all-trans state or more compact gauche forms. harvard.edu This conformational freedom has a direct impact on how the molecules pack together in the solid state and interact in solution.

The length of the N-alkyl chain is a critical factor determining the degree of order in molecular assemblies. uoregon.edu While shorter chains may allow for more ordered packing, longer chains like the hexyl group can introduce a degree of disorder. uoregon.edu However, they also increase the potential for van der Waals forces, which are weak intermolecular attractions that collectively contribute to the stability of the molecular arrangement. acs.org In the case of N-hexyl substituted oligothiophenes, a related class of molecules, the presence of hexyl chains was found to cause significant differences in solid-state packing compared to their unsubstituted counterparts. uky.edu Specifically, the alkyl chains can cause the molecules to adopt orientations that may enhance certain physical properties. uky.edu

Furthermore, the presence of an N-alkyl group can prevent intermolecular hydrogen bonding that might otherwise occur between the amide N-H group and the carbonyl oxygen of an adjacent molecule. harvard.edu Instead, the hexyl chain primarily engages in hydrophobic and van der Waals interactions, influencing the molecule's solubility and its affinity for nonpolar environments. The interplay between these weak forces and the steric bulk of the chain dictates the preferred molecular conformation and the nature of its intermolecular contacts.

Table 1: Influence of the N-Hexyl Chain on Molecular Properties

| Feature | Description | Consequence |

|---|---|---|

| Conformational Flexibility | The six-carbon chain can rotate freely around its C-C bonds. | Leads to multiple gauche and trans conformers, affecting the molecule's overall shape and packing efficiency. harvard.edu |

| Intermolecular Forces | Primarily engages in van der Waals and hydrophobic interactions. | Influences crystal packing, solubility in nonpolar solvents, and interactions with hydrophobic regions of other molecules. acs.org |

| Steric Hindrance | The bulk of the hexyl group can shield nearby parts of the molecule. | May influence the accessibility of the amide group or the aromatic ring to reacting species. |

| Hydrogen Bonding | The alkyl substituent on the amide nitrogen alters the potential for intermolecular N-H---O=C hydrogen bond networks seen in primary amides. harvard.edu | Molecular association is dominated by weaker forces rather than strong, directional hydrogen bonds. |

Impact of the Ortho-Bromo Substituent on Aromatic Reactivity and Selectivity

Despite being a deactivating group, the bromo substituent is an ortho, para-director for incoming electrophiles. pressbooks.pub This is because the resonance effect, while weaker than the inductive effect, enriches the electron density at the positions ortho and para to the bromine atom, stabilizing the cationic intermediate formed during the reaction at these sites. pressbooks.pub

In the context of this compound, the bromo group's position has several key consequences:

Reactivity in Electrophilic Substitution : The ring is less reactive than benzene (B151609), but any substitution would be directed to positions C4 and C6 (para and ortho to the bromine, respectively). However, the existing amide group at C1, which is also an ortho, para-director (if N-lone pair is available) but deactivating, and the bromine at C2 create a complex substitution pattern often controlled by the more activating group or sterics. libretexts.orgmsu.edu

Reactivity in Nucleophilic Aromatic Substitution (SNAr) : The presence of electron-withdrawing groups, such as the bromo substituent, on an aromatic ring makes it more susceptible to nucleophilic attack. byjus.com The bromo group can act as a leaving group and its electron-withdrawing nature helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during an SNAr reaction. byjus.com

Table 2: Effects of the Ortho-Bromo Substituent

| Effect | Type | Influence on Reactivity and Selectivity |

|---|---|---|

| Inductive Effect | -I (Electron-withdrawing) | Deactivates the aromatic ring towards electrophilic attack. wikipedia.org |

| Resonance Effect | +M (Electron-donating) | Directs incoming electrophiles to the ortho and para positions. pressbooks.pub |

| Overall Electronic Impact | Deactivating, ortho, para-director | Reduces the rate of electrophilic substitution but controls the position of the incoming group. pressbooks.pub |

| Nucleophilic Substitution | Leaving Group & Ring Activator | Facilitates SNAr reactions by stabilizing the anionic intermediate and serving as the leaving group. byjus.com |

| Steric Effect | Bulk/Size | Hinders access to the adjacent amide group and C3 position, potentially influencing reaction selectivity. wikipedia.orglibretexts.org |

Design Principles for Modulating Reactivity and Specificity in Benzamide (B126) Scaffolds

The structure of this compound exemplifies key principles used in chemistry to modulate the reactivity and specificity of molecules built on a benzamide scaffold. By systematically altering substituents, chemists can fine-tune a compound's properties for specific applications, from organic synthesis to medicinal chemistry.

Modulating Lipophilicity and Intermolecular Interactions via N-Alkyl Chains : The N-alkyl group is a crucial handle for controlling a molecule's lipophilicity (its affinity for fatty or nonpolar environments). Increasing the chain length, such as the hexyl group, generally increases lipophilicity. nih.gov This is a fundamental strategy in drug design to control properties like membrane permeability and plasma protein binding. nih.gov Furthermore, the flexibility and size of the chain can be adjusted to optimize van der Waals or hydrophobic interactions with a specific target, such as the active site of an enzyme.

Fine-Tuning Electronic Properties with Aromatic Substituents : The type, number, and position of substituents on the benzene ring allow for precise control over the electronic landscape of the molecule.

Electron-Withdrawing vs. Electron-Donating Groups : Attaching electron-withdrawing groups (like nitro or halo groups) makes the aromatic ring more electron-poor and susceptible to nucleophilic attack, while making it less reactive towards electrophiles. wikipedia.orgbyjus.com Conversely, electron-donating groups (like amino or alkoxy groups) activate the ring for electrophilic substitution. msu.edu In a study of benzamide derivatives, altering the electronic properties of the benzamide through substituents was shown to have a profound effect on reaction efficiency. researchgate.net

Positional Isomerism : Moving a substituent (e.g., from ortho to meta or para) changes its electronic and steric influence. For instance, a para-bromo substituent would exert similar electronic effects to the ortho-bromo group but would present significantly less steric hindrance to the adjacent amide group. wikipedia.org

Leveraging Steric Hindrance for Selectivity : Bulky groups can be strategically placed to block certain reaction pathways or to force the molecule into a specific conformation. The ortho-bromo group in this compound can influence the planarity of the amide with respect to the ring, which in turn can affect its interaction with biological targets. In multistep syntheses, steric factors often control regioselectivity when electronic effects of different substituents are similar. libretexts.org This principle is used to achieve highly selective chemical transformations.

These design principles enable the rational design of benzamide derivatives with tailored reactivity for chemical synthesis or optimized specificity and properties for biological applications.

Table 3: Summary of Design Principles for Benzamide Scaffolds

| Principle | Method of Modulation | Desired Outcome |

|---|---|---|

| Control of Lipophilicity | Varying the length and branching of the N-alkyl chain. | Optimize solubility, membrane permeability, and hydrophobic interactions. nih.gov |

| Electronic Tuning | Introducing electron-donating or electron-withdrawing groups on the aromatic ring. | Modulate reactivity towards electrophiles or nucleophiles; alter acidity/basicity of nearby groups. byjus.comresearchgate.net |

| Regiocontrol | Changing the position of substituents (ortho, meta, para). | Direct the position of incoming groups in substitution reactions. pressbooks.publibretexts.org |

| Steric Shielding | Introducing bulky groups near a reactive center. | Enhance reaction selectivity by blocking less desired reaction sites; influence molecular conformation. wikipedia.orglibretexts.org |

| Conformational Constraint | Incorporating cyclic structures or bulky groups that limit bond rotation. | Reduce the number of accessible conformations to increase binding affinity for a specific target. unirioja.es |

Environmental Fate and Degradation Studies Chemical Pathways

Thermal Degradation Profiles and Byproduct Formation

The degradation process is expected to occur at elevated temperatures, typically between 280–900 °C. murdoch.edu.au The primary degradation pathways would involve the cleavage of the amide bond, the C-Br bond, and the N-alkyl chain. Major anticipated byproducts from the thermal degradation of BFRs include brominated benzenes and phenols. murdoch.edu.au In the case of 2-bromo-N-hexylbenzamide, this could result in the formation of 2-bromobenzamide (B1207801), benzoic acid, and various brominated aromatic fragments. The hexyl group could be released as hexene or other smaller hydrocarbons.

Under certain conditions, particularly in the presence of a chlorine source, the co-combustion of BFR-containing materials can lead to the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). researchgate.netmurdoch.edu.au Therefore, the thermal degradation of this compound could potentially contribute to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are compounds of significant environmental concern. researchgate.netresearchgate.net

Table 1: Predicted Thermal Degradation Byproducts of this compound

| Precursor Compound | Predicted Byproduct | Formation Pathway |

| This compound | 2-bromobenzamide | Cleavage of the N-hexyl group |

| This compound | Benzoic acid | Cleavage of the amide bond and debromination |

| This compound | Brominated benzenes | Cleavage and rearrangement of the aromatic ring |

| This compound | Hexene | Cleavage of the N-hexyl group |

| This compound | Polybrominated dibenzo-p-dioxins/dibenzofurans (PBDD/Fs) | Precursor condensation reactions |

Chemical Degradation Pathways in Environmental Matrices